molecular formula C17H11BrN2O3 B5159397 (5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5159397
M. Wt: 371.2 g/mol
InChI Key: NJBUPUIATJXYRC-RAXLEYEMSA-N
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Description

(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-bromobenzaldehyde with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-chlorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(2-fluorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- or fluoro-substituted analogs.

Properties

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBUPUIATJXYRC-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Br)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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